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Compound of Interest

Compound Name: Defucogilvocarcin V

Cat. No.: B1196226 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for the

synthesis and evaluation of novel derivatives of Defucogilvocarcin V, a member of the

gilvocarcin family of natural products known for their potent antitumor activities. The

methodologies outlined below encompass both chemical synthesis and biosynthetic

approaches, offering a versatile toolkit for generating structural diversity and exploring the

structure-activity relationships (SAR) of this promising class of compounds.

Introduction to Defucogilvocarcin V and its
Therapeutic Potential
Defucogilvocarcin V is the aglycone core of Gilvocarcin V, a C-aryl glycoside natural product.

The gilvocarcin family exhibits significant antitumor activity, which is believed to stem from the

intercalation of their planar aromatic chromophore into DNA. Upon UV activation, a [2+2]

cycloaddition can occur between the vinyl group of the gilvocarcin and a thymine residue in

DNA, leading to covalent adducts and cytotoxic effects. The development of novel

Defucogilvocarcin V derivatives is a promising strategy to enhance efficacy, improve solubility,

and overcome potential resistance mechanisms.
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Strategies for Generating Novel Defucogilvocarcin V
Derivatives
The creation of novel Defucogilvocarcin V derivatives can be broadly categorized into two

main approaches:

Chemical Synthesis: This allows for precise modifications of the core structure and the

introduction of a wide variety of functional groups. Total synthesis routes provide access to

the core aglycone, which can then be further functionalized.

Combinatorial Biosynthesis: This approach leverages the inherent biosynthetic machinery of

microorganisms, such as Streptomyces species, to produce novel analogs. By manipulating

the genes involved in the biosynthesis of the sugar moiety or the polyketide core, a diverse

library of derivatives can be generated.

Quantitative Data Summary
The following table summarizes the biological activity of selected gilvocarcin derivatives,

highlighting the impact of structural modifications on their anticancer properties.
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Compound Modification Cell Line Activity (IC50) Reference

Gilvocarcin V
Parent

Compound

Human Lung

Cancer (H460)

Comparable to d-

olivosyl-

gilvocarcin

[1]

Murine Lung

Cancer (LL/2)

Comparable to d-

olivosyl-

gilvocarcin

[1]

Breast Cancer

(MCF-7)

Comparable to d-

olivosyl-

gilvocarcin

[1]

d-olivosyl-

gilvocarcin V

Altered

Saccharide

Moiety

Human Lung

Cancer (H460)

Comparable to

Gilvocarcin V
[1]

Murine Lung

Cancer (LL/2)

Comparable to

Gilvocarcin V
[1]

Breast Cancer

(MCF-7)

Comparable to

Gilvocarcin V
[1]

Polycarcin V

Altered

Saccharide

Moiety

Human Lung

Cancer (H460)

Comparable to

Gilvocarcin V
[1]

Murine Lung

Cancer (LL/2)

Comparable to

Gilvocarcin V
[1]

Breast Cancer

(MCF-7)

Comparable to

Gilvocarcin V
[1]

4'-hydroxy

gilvocarcin V

Inactivation of

gilU
-

Improved

bioactivity over

GV

[1]

Experimental Protocols
Chemical Synthesis of Defucogilvocarcin V Core
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This protocol is based on the total synthesis approach described by Snieckus (1997).[2]

Protocol 1: Synthesis of the Defucogilvocarcin V Core

Materials:

Starting materials as described in the synthetic scheme

Zinc dust (Zn)

Diethylcarbamoyl chloride (ClCONMe₂)

Chloroform (CHCl₃)

Pyridine (Pyr)

Potassium carbonate (K₂CO₃)

Methyl iodide (MeI)

Acetone

N,N,N',N'-Tetramethylethylenediamine ((CH₂NMe₂)₂)

sec-Butyllithium (s-BuLi)

Iodine (I₂)

Tetrahydrofuran (THF)

Sodium hydride (NaH)

Chloromethyl methyl ether (MOM-Cl)

n-Butyllithium (n-BuLi)

Trimethyl borate (B(OMe)₃)

Hydrochloric acid (HCl)
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Barium hydroxide (Ba(OH)₂)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

1,2-Dimethoxyethane (DME)

Lithium diisopropylamide (LDA)

Acetic acid (AcOH)

Triethylamine (Et₃N)

Trifluoromethanesulfonic anhydride (Tf₂O)

Dichloromethane (CH₂Cl₂)

Lithium chloride (LiCl)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Tributyl(vinyl)tin (VinylSnBu₃)

Tri(2-furyl)phosphine ((2-Furyl)₃P)

N-Methyl-2-pyrrolidone (NMP)

Boron trichloride (BCl₃)

Procedure:

The synthesis involves a multi-step sequence as outlined in the reference. Key steps include:

Construction of the coumarin core: This is typically achieved through a Pechmann

condensation or a related reaction.

Introduction of the vinyl group: A Stille coupling is a common method for this transformation.

[2]
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Formation of the lactone ring: This can be accomplished through various cyclization

strategies.

Aromatic core construction: Suzuki coupling is a key reaction for forming the biaryl linkage.

[2]

A detailed, step-by-step procedure with specific reagent quantities and reaction conditions

should be followed directly from the primary literature.[2]

Combinatorial Biosynthesis of Gilvocarcin Analogs
This protocol outlines a general workflow for generating novel gilvocarcin derivatives by

manipulating the deoxysugar biosynthesis pathway in a suitable host strain.[1]

Protocol 2: Generation of Gilvocarcin Analogs with Altered Saccharide Moieties

Materials:

Streptomyces lividans TK24 (cosG9B3-U⁻) mutant strain (compromised in natural sugar

donor biosynthesis)

Plasmids carrying genes for alternative deoxysugar biosynthesis (e.g., pLN2, pRHAM)

SG liquid medium

Celite

Appropriate antibiotics for plasmid selection

Fermentation flasks

Shaking incubator

HPLC for analysis and purification

Procedure:

Prepare competent S. lividans TK24 (cosG9B3-U⁻) cells.
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Transform the mutant strain with the desired deoxysugar plasmid.

Select for successful transformants using appropriate antibiotics.

Inoculate a seed culture in a 250-mL baffled Erlenmeyer flask containing 100 mL of liquid SG

medium. Incubate at 28°C for 48 hours at 250 rpm.[1]

Scale-up the fermentation by inoculating a larger volume of SG medium with the seed

culture. For example, use the seed culture to inoculate 60-80 liters of liquid SG medium.[1]

Incubate the production culture for 5 days at 28°C with reciprocal shaking (250 rpm).[1]

Harvest the culture by adding celite (100 g/liter ) and filtering to separate the mycelium from

the broth.[1]

Extract the gilvocarcin analogs from the culture filtrate and/or mycelium using an appropriate

organic solvent.

Purify and characterize the novel derivatives using chromatographic techniques (e.g., HPLC)

and spectroscopic methods (e.g., NMR, MS).

Visualizations
Proposed Biosynthetic Pathway of Defucogilvocarcin M
The following diagram illustrates the enzymatic total synthesis of defucogilvocarcin M, a key

intermediate in the biosynthesis of gilvocarcins.
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Caption: Enzymatic synthesis of Defucogilvocarcin M.

General Workflow for Chemical Synthesis of Derivatives
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This diagram outlines a generalized workflow for the chemical synthesis of novel

Defucogilvocarcin V derivatives.
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Caption: Workflow for chemical synthesis and evaluation.

Mechanism of Action: DNA Intercalation and Adduct
Formation
The following diagram depicts the proposed mechanism of action for gilvocarcin-type

compounds.
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Caption: Proposed mechanism of action for gilvocarcins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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